molecular formula C30H25ClN4O5 B446309 2-AMINO-1-(2-CHLORO-5-NITROPHENYL)-4-(2,4-DIMETHOXYPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

2-AMINO-1-(2-CHLORO-5-NITROPHENYL)-4-(2,4-DIMETHOXYPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

Cat. No.: B446309
M. Wt: 557g/mol
InChI Key: OLBYAZHIHOFXNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-1-(2-CHLORO-5-NITROPHENYL)-4-(2,4-DIMETHOXYPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that belongs to the quinoline family. This compound is characterized by its intricate structure, which includes multiple aromatic rings, nitro, chloro, and amino functional groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-1-(2-CHLORO-5-NITROPHENYL)-4-(2,4-DIMETHOXYPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.

    Functional Group Introduction:

    Final Assembly: The final compound is assembled by coupling the quinoline core with the appropriate aromatic rings and functional groups through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenyl groups, leading to the formation of corresponding oxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Corresponding oxides of the amino and phenyl groups

    Reduction: Amino derivatives of the compound

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-AMINO-1-(2-CHLORO-5-NITROPHENYL)-4-(2,4-DIMETHOXYPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. For example, its anti-cancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation. The nitro and amino groups play a crucial role in these interactions, facilitating binding to the target molecules and disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

    2-AMINO-1-(2-CHLORO-5-NITROPHENYL)-4-(2,4-DIMETHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE: Similar structure but lacks the phenyl group at the 7-position.

    2-AMINO-1-(2-CHLORO-5-NITROPHENYL)-4-(2,4-DIMETHOXYPHENYL)-5-OXO-7-METHYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE: Similar structure but has a methyl group instead of a phenyl group at the 7-position.

Uniqueness

The presence of the phenyl group at the 7-position in 2-AMINO-1-(2-CHLORO-5-NITROPHENYL)-4-(2,4-DIMETHOXYPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE distinguishes it from other similar compounds. This structural feature may contribute to its unique biological activities and interactions with molecular targets.

Properties

Molecular Formula

C30H25ClN4O5

Molecular Weight

557g/mol

IUPAC Name

2-amino-1-(2-chloro-5-nitrophenyl)-4-(2,4-dimethoxyphenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C30H25ClN4O5/c1-39-20-9-10-21(27(15-20)40-2)28-22(16-32)30(33)34(24-14-19(35(37)38)8-11-23(24)31)25-12-18(13-26(36)29(25)28)17-6-4-3-5-7-17/h3-11,14-15,18,28H,12-13,33H2,1-2H3

InChI Key

OLBYAZHIHOFXNR-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C2C(=C(N(C3=C2C(=O)CC(C3)C4=CC=CC=C4)C5=C(C=CC(=C5)[N+](=O)[O-])Cl)N)C#N)OC

Canonical SMILES

COC1=CC(=C(C=C1)C2C(=C(N(C3=C2C(=O)CC(C3)C4=CC=CC=C4)C5=C(C=CC(=C5)[N+](=O)[O-])Cl)N)C#N)OC

Origin of Product

United States

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